molecular formula C10H12N2O2 B1311842 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 223915-75-1

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B1311842
CAS No.: 223915-75-1
M. Wt: 192.21 g/mol
InChI Key: SMAZDNVHMACXLU-UHFFFAOYSA-N
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Description

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound that contains a seven-membered ring with nitrogen and a nitro group at the 8th position

Chemical Reactions Analysis

Types of Reactions

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is unique due to the presence of the nitro group, which imparts specific reactivity and potential biological activities that are not observed in its analogs .

Properties

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-4-3-8-2-1-5-11-7-9(8)6-10/h3-4,6,11H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAZDNVHMACXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438883
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223915-75-1
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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